2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as C16H18N2O3 and has a molecular weight of 298.33 g/mol.
Scientific Research Applications
Molecular Interactions and Crystal Packing
The scientific research on compounds structurally similar to 2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide has shown significant insights into molecular interactions and crystal packing mechanisms. For instance, a study on ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate revealed the utilization of rare N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds forming a zigzag double-ribbon structure. Similarly, its methoxy counterpart exhibited additional nonhydrogen bonding interactions of N⋯π and O⋯π types alongside a C–H⋯N hydrogen bond, leading to a 1-D double-column formation (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Mechanofluorochromic Properties
Research into the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which share a common structural motif with the compound , has demonstrated that different stacking modes can significantly influence optical properties. Derivatives with distinct face-to-face stacking modes exhibited varying luminescence behaviors, indicating a strong relationship between molecular interactions, stacking mode, and fluorescence switching (Qing‐bao Song et al., 2015).
Catalytic Reactions and Syntheses
The compound has potential applications in catalytic reactions and syntheses, as evidenced by studies on related compounds. For example, dibenzylselenonium cyano(methoxycarbonyl)methylide's decomposition by catalytic amounts of thioamides to afford selenide and tetra-substituted ethylene highlights the reactivity and potential utility of cyano and methoxy functionalities in synthetic chemistry (Seizo Tamagaki, Isao Hatanaka, 1976).
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, leading to a variety of heterocyclic compounds, showcases the versatility of the cyano and methoxy functional groups in facilitating complex molecular transformations (A. Bacchi et al., 2005).
Properties
IUPAC Name |
2-cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(3-methylfuran-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13-8-10-23-17(13)11-15(12-19)18(21)20-9-7-14-3-5-16(22-2)6-4-14/h3-6,8,10-11H,7,9H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFMYARHJBJGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.